N-Methylbenzimidoyl chloride
CAS No.: 72017-01-7
Cat. No.: VC14319382
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72017-01-7 |
---|---|
Molecular Formula | C8H8ClN |
Molecular Weight | 153.61 g/mol |
IUPAC Name | N-methylbenzenecarboximidoyl chloride |
Standard InChI | InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |
Standard InChI Key | KFVKPSOJAAJVSR-UHFFFAOYSA-N |
Canonical SMILES | CN=C(C1=CC=CC=C1)Cl |
Introduction
Structural and Molecular Characteristics
N-Methylbenzimidoyl chloride is defined by the IUPAC name N-methylbenzenecarboximidoyl chloride, with the molecular formula CHClN and a molecular weight of 153.61 g/mol. The structure consists of a benzene ring attached to an imidoyl chloride group (-C(=N-CH)-Cl). Key spectral data include:
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IR Spectroscopy: Stretching vibrations for C=N (1650–1600 cm) and C-Cl (750–550 cm) .
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NMR: H NMR signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 3.1–3.3 ppm), and C NMR signals for imine carbon (δ 160–170 ppm) .
Property | Value | Source |
---|---|---|
Molecular Formula | CHClN | Calculated |
Molecular Weight | 153.61 g/mol | Calculated |
IUPAC Name | N-methylbenzenecarboximidoyl chloride | Nomenclature |
Synthesis Methods
From Benzamide Derivatives
A common route involves chlorination of N-methylbenzamide using phosphorus pentachloride (PCl) or thionyl chloride (SOCl) :
This method achieves yields of 70–85% under anhydrous conditions .
Mechanochemical Approaches
Ball-milling techniques, as demonstrated for analogous imidoyl chlorides, offer solvent-free synthesis. Reacting N-methylbenzaldoxime with sodium chloride and Oxone (2KHSO·KHSO·KSO) under mechanical agitation yields the target compound. This method minimizes solvent waste and enhances reaction efficiency.
Chemical Reactivity
Nucleophilic Substitution
The chlorine atom undergoes displacement with amines, alcohols, and thiols:
Primary amines like methylamine form N-methylbenzamidines, while secondary amines yield disubstituted products .
Hydrolysis
Controlled hydrolysis produces N-methylbenzamide:
This reaction is pH-dependent, favoring neutral or mildly acidic conditions .
Coordination Chemistry
N-Methylbenzimidoyl chloride reacts with transition metals to form complexes. For example, with Cu(I), it generates [Cu(Ph-C(=N-CH)Cl)], which catalyzes C-N coupling reactions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a precursor to ureas and carbamates. For instance, reaction with N-methyl carbamoylimidazole (synthesized from 1,1-carbonyldiimidazole and MeNHCl ) forms methylurea derivatives, critical in drug design .
Polymer Chemistry
N-Methylbenzimidoyl chloride participates in polycondensation reactions to produce heat-resistant polymers. Copolymerizing with diamines yields polybenzimidazoles, used in high-temperature adhesives .
Comparative Analysis with Analogues
Compound | Key Difference | Reactivity |
---|---|---|
N-Phenylbenzimidoyl chloride | Bulkier aryl group | Lower nucleophilicity |
N-Ethylbenzimidoyl chloride | Longer alkyl chain | Enhanced solubility |
The methyl group in N-methylbenzimidoyl chloride balances steric hindrance and electronic effects, optimizing its utility in cross-coupling reactions .
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